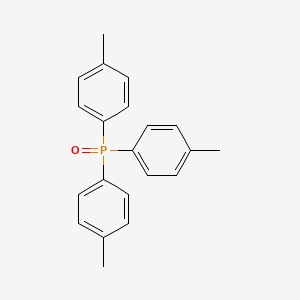

Tris(4-methylphenyl)phosphine Oxide

説明

Significance and Research Context of Organophosphorus Compounds

Organophosphorus compounds, characterized by the presence of a phosphorus-carbon bond, are a cornerstone of various chemical disciplines. Their diverse applications span industrial chemistry, agriculture, and medicine, owing to their wide-ranging biological and physical properties. taylorandfrancis.com These compounds are integral to the synthesis of pesticides, herbicides, insecticides, plasticizers, and even nerve agents. taylorandfrancis.comnih.govwikipedia.org In the realm of medicinal chemistry, organophosphorus compounds, particularly phosphonates, play a crucial role in drug development, with several compounds in clinical use or under investigation as antiviral and anticancer agents. researchgate.net The fundamental importance of phosphorus in biological systems is underscored by the role of adenosine (B11128) triphosphate (ATP) in cellular energy processes. researchgate.net

Role of Phosphine (B1218219) Oxides in Advanced Chemical Systems

Phosphine oxides are organophosphorus compounds featuring a phosphorus-oxygen double bond (P=O). ontosight.aiwikipedia.org This functional group imparts high polarity, which often leads to increased solubility and metabolic stability in drug discovery contexts. acs.org They serve as versatile ligands in homogeneous catalysis and coordination chemistry. wikipedia.orgnih.gov The P=O bond in phosphine oxides is short and polar, and its nature is best described as a dative bond. wikipedia.org The flexibility and diverse properties of phosphine oxides make them valuable in various applications, including as catalysts and in materials science. ontosight.ainih.gov For instance, they have been utilized in the formulation of catalysts for cross-coupling reactions and have shown potential in actinide separations. wikipedia.orgnih.gov

Specific Research Interest in Tris(4-methylphenyl)phosphine Oxide

This compound, also known as tri-p-tolylphosphine (B94635) oxide, has attracted specific research interest due to its unique structural and electronic properties. nih.govchemspider.com It is a white to almost white crystalline powder. tcichemicals.comchemdad.com The presence of the three tolyl groups influences its steric and electronic character, making it a valuable component in various chemical transformations and material applications. Research has explored its use as a ligand in the synthesis of coordination compounds and in the fabrication of semiconducting nanofibers.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value |

| Molecular Formula | C21H21OP |

| Molecular Weight | 320.36 g/mol echemi.com |

| Melting Point | 143-144 °C echemi.com |

| Boiling Point | 490 °C at 760 mmHg echemi.com |

| Flash Point | 250.2 °C echemi.com |

| Density | 1.12 g/cm³ echemi.com |

| Appearance | White to Almost white powder to crystal tcichemicals.comchemdad.com |

| CAS Number | 797-70-6 echemi.com |

This table is interactive. Users can sort and filter the data.

Synthesis and Reactions

The synthesis of this compound can be achieved through the oxidation of its corresponding phosphine, tris(4-methylphenyl)phosphine. This transformation is a common method for preparing tertiary phosphine oxides. wikipedia.org Another synthetic route involves the reaction of a Grignard reagent derived from 2-bromotoluene (B146081) with phosphorus trichloride, followed by oxidation. chemicalbook.com

Research Applications

The research applications of this compound are diverse, stemming from its properties as a ligand and a stable organophosphorus compound.

In Catalysis

This compound and related phosphine oxides serve as ligands in various catalytic reactions. wikipedia.org While the parent phosphine is more commonly used as a ligand in cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, the resulting phosphine oxide can influence the catalytic cycle. sigmaaldrich.comsigmaaldrich.com The electronic properties of the tolyl groups can modulate the activity of metal catalysts. For instance, electron-rich phosphines, such as those with methoxy-substituted phenyl groups, have been shown to be more active catalysts in certain reactions. rsc.org

In Materials Science

In the field of materials science, this compound has been investigated for its potential use in creating novel materials. tcichemicals.com Its thermal stability and defined molecular structure make it a candidate for building blocks in functional materials. For example, it has been used in the fabrication of semiconducting nanofibers. Furthermore, phosphine oxides, in general, are employed as flame retardants and plasticizers in polymers. wikipedia.orgresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bis(4-methylphenyl)phosphoryl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21OP/c1-16-4-10-19(11-5-16)23(22,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKBYIYIZQARNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229835 | |

| Record name | Phosphine oxide, tris(p-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797-70-6 | |

| Record name | Tris(4-methylphenyl)phosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=797-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine oxide, tris(p-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000797706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine oxide, tris(p-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Tris 4 Methylphenyl Phosphine Oxide

Established Synthetic Pathways for Arylphosphine Oxides

The synthesis of arylphosphine oxides, including Tris(4-methylphenyl)phosphine Oxide, has traditionally relied on several well-established methods. These pathways are foundational in organophosphorus chemistry.

Oxidation of Tris(4-methylphenyl)phosphine Precursors

A straightforward and common method for preparing this compound is through the oxidation of its corresponding phosphine (B1218219) precursor, Tris(4-methylphenyl)phosphine. wikipedia.orgelsevierpure.com This phosphine is a white, water-insoluble solid that is soluble in organic solvents and can be synthesized through methods like the Grignard reaction. chemicalbook.com In solution, it gradually converts to the phosphine oxide. wikipedia.org

The oxidation process itself can be achieved using various oxidizing agents. For instance, tris(hydroxymethyl)phosphine, a related compound, is readily oxidized to its corresponding oxide by air or hydrogen peroxide. researchgate.net While specific conditions for the large-scale oxidation of Tris(4-methylphenyl)phosphine can vary, the general principle involves the addition of an oxygen atom to the phosphorus center.

Metal-Free P-Arylation Approaches

The formation of the crucial carbon-phosphorus (C-P) bond in arylphosphine oxides can also be achieved through metal-free P-arylation methods. These approaches offer an alternative to traditional transition-metal-catalyzed reactions. organic-chemistry.orgnih.gov One such strategy involves the use of arynes for C-P bond construction, which circumvents the often harsh conditions of reactions like the Arbuzov or Hirao reactions. organic-chemistry.orgnih.gov

Another metal-free approach involves the radical cascade reaction of phosphine oxides with 2-aryloxy phenylacetylenes, promoted by an initiator like potassium persulfate (K2S2O8). rsc.org This method proceeds under mild, transition-metal-free conditions. rsc.org Additionally, a novel metal-free method for the chemoselective reduction of phosphine oxides to phosphines has been developed using inexpensive hydrosilanes and catalytic amounts of diaryl phosphoric acids, a process that can be reversed to form the phosphine oxide. organic-chemistry.org

Electrochemical Synthesis for Phosphine Oxide Formation

Electrochemical methods provide a modern and often greener alternative for synthesizing phosphine oxides. These techniques can avoid the need for chemical oxidants and can sometimes be performed at room temperature. rsc.org For example, the electrochemical oxidation of diphenylphosphine (B32561) oxide with acetylene (B1199291) in the presence of a catalytic amount of silver acetate (B1210297) has been shown to produce benzo[b]phosphole oxides in high yields. rsc.org This process involves the electrochemical regeneration of the catalyst's active form. rsc.org

Furthermore, iminophosphorane P(V) compounds can be accessed via the electrochemical oxidation of P(III) phosphine ligands. chemrxiv.org This highlights the potential of electrosynthesis in accessing various P(V) compounds, including phosphine oxides. The direct electrochemical reduction of triphenylphosphine (B44618) oxide to triphenylphosphine has also been demonstrated, showcasing the reversible nature of this transformation under electrochemical conditions. acs.org

Novel and Green Synthesis Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This has led to the emergence of novel approaches for the synthesis of phosphine oxides.

Direct Phosphorylation Reactions

Direct phosphorylation reactions offer a more atom-economical route to phosphine oxides. Porous organic polymers containing phosphine oxide groups have been fabricated through methods like the Friedel–Crafts reaction, followed by an oxidation process to generate the P=O moieties. nih.gov

Microwave-Assisted Syntheses of Phosphine Oxides

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. tandfonline.commdpi.comrsc.orgyoutube.com This technique has been successfully applied to the synthesis of various organophosphorus compounds, including phosphine oxides. tandfonline.commdpi.com

For instance, the microwave-assisted Kabachnik-Fields reaction is a convenient method for synthesizing α-aminophosphine oxides. tandfonline.com This reaction involves the condensation of an amine, an aldehyde, and a secondary phosphine oxide. tandfonline.com Microwave irradiation can significantly accelerate this process, with reactions often completing in minutes rather than hours. tandfonline.com The Hirao reaction, a palladium-catalyzed cross-coupling of secondary phosphine oxides with aryl halides, can also be enhanced by microwave technology, leading to high conversions and excellent yields in shorter reaction times. mdpi.com

Interactive Table: Comparison of Synthetic Methodologies

| Methodology | Key Features | Typical Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Oxidation of Phosphine Precursors | Addition of an oxygen atom to a P(III) center. | Hydrogen peroxide, Air (O2) | Often straightforward and high-yielding. | Requires the synthesis of the phosphine precursor. |

| Metal-Free P-Arylation | Formation of C-P bonds without transition metals. organic-chemistry.orgrsc.org | Arynes, Radical initiators (e.g., K2S2O8) rsc.org | Avoids potentially toxic and expensive metal catalysts. organic-chemistry.org | May require specific and highly reactive substrates. |

| Electrochemical Synthesis | Use of electric current to drive the reaction. rsc.org | Often requires a catalytic amount of a mediator (e.g., AgOAc). rsc.org | Can be performed at room temperature and avoids bulk chemical oxidants. rsc.org | May require specialized equipment. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. tandfonline.commdpi.comrsc.org | Varies depending on the specific reaction (e.g., Pd catalyst for Hirao reaction). mdpi.com | Rapid heating, shorter reaction times, often higher yields. tandfonline.comrsc.orgyoutube.com | Potential for pressure buildup, requires a microwave reactor. |

Purification and Isolation Techniques in the Synthesis of this compound

The effective purification and isolation of this compound from the crude reaction mixture are crucial steps to obtain a product of high purity. The choice of purification method depends on the nature of the impurities present, which are often unreacted starting materials, byproducts from the synthesis, or the corresponding phosphine if the oxidation step is incomplete. The primary techniques employed are recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid compounds. The selection of an appropriate solvent or solvent system is critical for successful recrystallization. An ideal solvent will dissolve the phosphine oxide at an elevated temperature but will have low solubility for it at room temperature or below, allowing the product to crystallize out upon cooling while the impurities remain in the mother liquor. For triarylphosphine oxides like this compound, common solvents for recrystallization include ethanol, mixtures of hydrocarbons and more polar solvents (e.g., hexane (B92381)/ethyl acetate), or aromatic solvents like toluene. The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Column chromatography is another powerful technique for the purification of this compound, particularly for removing impurities with similar solubility profiles. In this method, a solution of the crude product is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel or alumina. An eluent, or mobile phase, is then passed through the column to move the components of the mixture at different rates based on their polarity and affinity for the stationary phase. For phosphine oxides, a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate is often used as the eluent. By gradually increasing the polarity of the eluent (gradient elution), the components can be separated. For instance, the less polar tris(4-methylphenyl)phosphine will elute before the more polar this compound. High-performance liquid chromatography (HPLC) can also be employed for analytical and preparative separations, offering higher resolution. sielc.com

A summary of common purification techniques is presented in the table below:

| Purification Technique | Description | Typical Solvents/Eluents |

| Recrystallization | The crude solid is dissolved in a hot solvent and allowed to cool, leading to the formation of pure crystals. | Ethanol, Toluene, Hexane/Ethyl Acetate |

| Column Chromatography | The compound mixture is separated based on differential adsorption on a solid stationary phase as a solvent mixture is passed through. | Stationary Phase: Silica Gel, Alumina Mobile Phase: Hexane/Ethyl Acetate gradient |

| Precipitation | A substance is added to the solution to selectively precipitate the phosphine oxide or the impurities. | Not commonly reported for this specific compound, but metal salts like MgCl₂ or ZnCl₂ are used for related phosphine oxides. rsc.org |

Structural Elucidation and Conformational Analysis of Tris 4 Methylphenyl Phosphine Oxide

Experimental Structural Characterization Techniques

Experimental methods are indispensable for the direct observation of molecular structure. Techniques such as X-ray diffraction provide a definitive picture of the molecule's arrangement in a crystal lattice, while spectroscopic methods like NMR and IR offer insights into the connectivity and bonding environment of atoms within the molecule in solution or in the solid state.

X-ray Diffraction Studies of Solid-State Structures

X-ray diffraction is the premier technique for determining the atomic and molecular structure of a crystalline solid. While specific crystallographic data for Tris(4-methylphenyl)phosphine oxide is not widely available in the surveyed literature, analysis of the closely related triphenylphosphine (B44618) oxide and its derivatives provides a robust model for its expected solid-state structure. rsc.org

A study on the tin(IV) iodide complex with this compound, trans-Tetraiodidobis(tri-p-tolylphosphine oxide-κO)tin(IV), confirms the coordination of the phosphine (B1218219) oxide to the metal center. researchgate.net In this complex, the tin atom resides on a crystallographic inversion center with a nearly octahedral coordination. The phosphine oxide ligands are mutually trans, featuring an Sn—O bond distance of 2.159 (2) Å. researchgate.net This demonstrates the compound's ability to act as a ligand through its phosphoryl oxygen.

Based on analogous structures like triphenylphosphine oxide, the central phosphorus atom in this compound is expected to have a tetrahedral geometry. The key bond lengths would be the P=O double bond and the three P-C single bonds to the tolyl groups. In triphenylphosphine oxide, the P=O bond length is reported to be 1.46 Å and the mean P-C bond length is 1.76 Å. rsc.org The three tolyl groups are anticipated to be arranged in a propeller-like fashion around the P-O bond axis.

Spectroscopic Investigations of Molecular Structure

Spectroscopic techniques are vital for elucidating molecular structure, particularly for confirming the identity and purity of a compound and for studying its behavior in solution.

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For organophosphorus compounds, ³¹P NMR is particularly diagnostic. The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state, coordination number, and the nature of its substituents.

While a definitive, isolated spectrum for this compound is not detailed in the surveyed primary literature, data from related studies and compounds provide clear expectations. Generally, the ³¹P NMR chemical shift for triarylphosphine oxides appears in the downfield region, typically around δ 30 ppm. gla.ac.uk One study involving the synthesis of this compound reported its successful formation with a characteristic ¹H NMR spectrum showing signals at δ 2.39 ppm for the methyl protons and aromatic signals at δ 7.24 and 7.54 ppm. gla.ac.uk

For comparison, the ³¹P NMR chemical shifts of analogous compounds are well-documented. Triphenylphosphine oxide shows a signal at δ 21.5 ppm, while the electron-donating methoxy (B1213986) groups in tris(4-methoxyphenyl)phosphine (B1294419) oxide shift this value slightly to δ 20.7 ppm. This suggests the chemical shift for this compound would be in a similar range, reflecting the electronic effect of the methyl groups on the phosphorus center.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The spectra would be expected to show distinct signals for the four types of carbon atoms in the tolyl groups (the methyl carbon, the P-bonded carbon, and the ortho and meta carbons), with their chemical shifts and P-C coupling constants being characteristic of the structure.

Table 1: Representative NMR Data for Triarylphosphine Oxides

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| Triphenylphosphine Oxide | ³¹P | 21.5 | CDCl₃ |

| Tris(4-methoxyphenyl)phosphine Oxide | ³¹P | 20.7 | CDCl₃ |

Note: Data compiled from various sources for comparative purposes. gla.ac.uk

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. A key feature in the IR spectrum of any phosphine oxide is the intense absorption band corresponding to the P=O stretching vibration (νP=O). researchgate.net

This band is typically strong and appears in the region of 1100-1200 cm⁻¹. Its exact frequency is sensitive to the electronic nature of the substituents on the phosphorus atom. For example, the P=O stretch in trioctylphosphine (B1581425) oxide is observed at 1146 cm⁻¹. Electron-withdrawing groups tend to increase the frequency, while electron-donating groups may slightly decrease it. For this compound, the presence of the electron-donating tolyl groups would influence the position of this characteristic band, which is a crucial diagnostic for the presence of the phosphine oxide functionality.

Theoretical and Computational Approaches to Conformational Analysis

While experimental methods provide invaluable data on molecular structure, computational chemistry offers a means to explore conformational landscapes, predict geometries, and understand the electronic properties that govern structure and reactivity.

Density Functional Theory (DFT) Calculations of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a standard and powerful tool for the computational study of organophosphorus compounds. researchgate.net Although a specific, detailed DFT study exclusively focused on this compound is not prominent in the searched literature, the principles and outcomes of such calculations can be understood from numerous studies on analogous molecules. researchgate.net

DFT calculations are employed to:

Optimize Molecular Geometry: By finding the lowest energy arrangement of atoms, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy. For this compound, this would provide theoretical values for the P=O and P-C bond lengths and the C-P-C and O=P-C bond angles, which can be compared with experimental data if available.

Analyze Conformational Preferences: The three tolyl groups can rotate around their respective P-C bonds. DFT calculations can map the potential energy surface associated with these rotations to identify the most stable conformer(s) and the energy barriers between them. This reveals whether the molecule prefers a symmetric C₃ propeller-like conformation or a less symmetric arrangement.

Determine Electronic Properties: DFT can be used to calculate the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the dipole moment. This information provides insight into the molecule's reactivity, polarity, and the nature of the P=O bond. Studies on related phosphine oxides use DFT to understand intermolecular interactions, such as hydrogen bonding, which are critical for predicting crystal packing and behavior in solution. researchgate.net

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Lone Pair-π Interactions)

Non-covalent interactions are paramount in dictating the supramolecular assembly and crystal packing of triarylphosphine oxides. The highly polar phosphoryl group (P=O) is a potent hydrogen-bond acceptor, a feature that dominates the solid-state chemistry of these compounds.

In the crystal structures of related compounds, the oxygen atom of the P=O group is a primary site for intermolecular interactions. Studies on co-crystals of Triphenylphosphine Oxide (TPPO) with hydrogen-bond donors like hydroquinone (B1673460) and pentafluorophenol (B44920) demonstrate the formation of strong O-H···O hydrogen bonds. nih.govresearchgate.net For instance, in a co-crystal with hydroquinone, the phosphoryl oxygen acts as an acceptor for hydrogen bonds from two different hydroquinone molecules, with O···O distances measured at 2.7451(17) Å and 2.681(2) Å. nih.gov The formation of these strong hydrogen bonds can influence the geometry of the phosphine oxide itself, leading to a slight elongation of the P=O bond compared to the free TPPO molecule. nih.gov

Beyond these strong interactions, weaker C-H···O hydrogen bonds are also significant in stabilizing the crystal lattice. In the TPPO-hydroquinone co-crystal, a C-H···O interaction generates a C₂¹(8) chain motif that extends through the crystal. nih.gov Similar weak hydrogen bonds are observed between molecules in the crystal structure of 4-(2,3,5,6-tetrafluoropyridyl)diphenylphosphine oxide, a related triarylphosphine oxide. nih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance | Reference |

|---|---|---|---|---|---|

| Strong Hydrogen Bond | O-H (e.g., from phenol) | P=O | ~2.7 | Primary interaction in co-crystals, influences P=O bond length. | nih.gov |

| Weak Hydrogen Bond | Aromatic C-H | P=O | - | Stabilizes crystal packing, forms chain motifs. | nih.gov |

| Lone Pair-π Interaction | P=O (lone pair) | Aromatic Ring (π-system) | - | Contributes to overall packing and conformational stability. | nih.govnih.gov |

Correlation of Theoretical and Experimental Structural Data

The correlation between theoretically calculated molecular structures and experimentally determined data from X-ray crystallography is a powerful tool for validating computational models and gaining deeper insight into molecular geometry. For triarylphosphine oxides, Density Functional Theory (DFT) calculations have proven effective in predicting structural parameters.

A conformational analysis of this compound using DFT at the B3PW91/6-311++G(df,p) level of theory has been performed, indicating that the compound likely exists as a single symmetrical conformer in solution, with a specific orientation of the tolyl groups relative to the P=O bond. While this provides theoretical insight, a direct comparison requires experimental solid-state data.

For the model compound TPPO, extensive crystallographic data is available. The geometry around the phosphorus atom is tetrahedral, as established by X-ray crystallography. wikipedia.org A study by Bandoli et al. determined the orthorhombic crystal structure of TPPO, reporting a P=O bond length of 1.46 Å and a mean P-C bond length of 1.76 Å. rsc.org More recent studies of TPPO derivatives have shown how intermolecular interactions can slightly alter these values. nih.gov

DFT calculations on related phosphine oxides have shown a good correlation with experimental findings. For example, a study on 4-(2,3,5,6-tetrafluoropyridyl)diphenylphosphine oxide used DFT to investigate the origins of differing P=O bond lengths in its crystal structure, demonstrating that computational methods can accurately model subtle solid-state effects. nih.gov The optimized gas-phase structures from DFT provide a baseline, and deviations from these in the experimental crystal structure can often be attributed to the non-covalent interactions discussed in the previous section. The comparison between calculated and observed geometries thus confirms the significant role of the crystalline environment in modulating the final molecular structure.

| Compound | Parameter | Experimental Value (X-ray) | Theoretical Value (DFT) | Reference |

|---|---|---|---|---|

| Triphenylphosphine Oxide | P=O Bond Length (Å) | 1.46 - 1.48 | - | wikipedia.orgrsc.org |

| Triphenylphosphine Oxide | P-C Bond Length (Å, mean) | ~1.76 | - | rsc.org |

| 4-(...)-diphenylphosphine oxide | P=O Bond Length (Å) | 1.469(2), 1.488(2) | - | nih.gov |

| This compound | Conformation in Solution | - | Symmetrical, gauche,gauche,gauche | - |

Coordination Chemistry of Tris 4 Methylphenyl Phosphine Oxide

Tris(4-methylphenyl)phosphine Oxide as a Ligand in Metal Complexes

The versatility of this compound as a ligand is evident in its ability to form stable complexes with a wide array of metals. The high thermal stability and solubility in organic solvents of this compound facilitate its application in forming these coordination compounds. cymitquimica.com

Complex Formation with Transition Metals (e.g., Pd(II), Pt(II), Ag(I), Hg(II), Cd(II), Cu(I), Lanthanides, Group 4 Metals)

This compound has been shown to form complexes with a diverse range of transition metals. For instance, with palladium(II) and platinum(II), it can form four-coordinate complexes. osti.gov The interaction with silver(I) also leads to the formation of coordination complexes.

Studies have detailed the formation of complexes with mercury(II) and cadmium(II). For example, a binuclear mercury(II) complex has been characterized. The coordination with copper(I) halides has also been reported.

The hard oxygen donor of the phosphoryl group makes this compound a suitable ligand for hard lanthanide ions. staffs.ac.uk The coordination chemistry with lanthanides has been a subject of interest, leading to the synthesis of various complexes. staffs.ac.uknih.goveco-vector.com The coordination number in these complexes can vary depending on the specific lanthanide ion and the reaction conditions. staffs.ac.uk

Complexes with Group 4 metals like titanium and zirconium have also been explored, often in the context of their potential catalytic applications.

Influence of Ligand Design and Substitution Patterns on Coordination

The design of phosphine (B1218219) oxide ligands, particularly the nature of the substituents on the phosphorus atom, significantly influences their coordination properties. manchester.ac.uk In this compound, the methyl groups in the para-position of the phenyl rings exert an electron-donating effect. This increases the electron density on the phosphoryl oxygen, enhancing its basicity and leading to stronger metal-oxygen bonds compared to unsubstituted triphenylphosphine (B44618) oxide. cymitquimica.com

The steric bulk of the three p-tolyl groups is another critical factor. cymitquimica.com The size and shape of the ligand can dictate the number of ligands that can coordinate to a metal center and the resulting geometry of the complex. manchester.ac.uk This steric hindrance can be a determining factor in the formation of specific isomers or coordination numbers. nih.gov

Electronic and Steric Effects of this compound in Metal Coordination

The electronic and steric properties of phosphine ligands are interconnected and crucial in determining the characteristics of their metal complexes. manchester.ac.uk The electron-donating p-tolyl groups in this compound enhance the Lewis basicity of the phosphoryl oxygen, making it a stronger ligand. cymitquimica.com This increased basicity can be observed spectroscopically.

The steric profile of this compound, arising from its three bulky aryl groups, plays a significant role in the coordination sphere of the metal. cymitquimica.commanchester.ac.uk This steric hindrance can influence reaction rates and product distributions in catalytic processes involving these complexes. manchester.ac.uk The balance between the electronic and steric effects of the ligand is a key factor in controlling the structure and reactivity of the metal complexes. manchester.ac.uknih.gov

Structural Characteristics of Metal-Tris(4-methylphenyl)phosphine Oxide Complexes

The structural elucidation of metal complexes of this compound has been primarily achieved through crystallographic and spectroscopic methods.

Crystallographic Studies of Coordination Compounds

X-ray crystallography provides definitive information on the solid-state structures of these complexes, including bond lengths, bond angles, and coordination geometries. For instance, the crystal structure of this compound itself has been reported. researchgate.net

While specific crystallographic data for many of its metal complexes are dispersed throughout the chemical literature, the general principles of phosphine oxide coordination are well-established. Upon coordination, the P-O bond length typically elongates slightly compared to the free ligand. wikipedia.org

Table 1: Selected Crystallographic Data for a Related Phosphine Oxide Complex

| Complex | Metal Center | Coordination Geometry | M-O Bond Length (Å) | P-O Bond Length (Å) |

| NiCl₂[OP(C₆H₅)₃]₂ | Ni(II) | Tetrahedral | 1.96 | 1.51 |

This table presents data for a triphenylphosphine oxide complex to illustrate typical structural changes upon coordination. wikipedia.org

Spectroscopic Probes of Metal-Ligand Interactions (e.g., NMR, IR)

Spectroscopic techniques are invaluable for characterizing these complexes in both solid and solution states.

Infrared (IR) Spectroscopy: The P=O stretching frequency (ν(P=O)) in the IR spectrum is a sensitive probe of coordination. In the free ligand, this vibration occurs at a specific frequency. Upon complexation with a metal, this band shifts to a lower frequency (a red shift), indicating a weakening of the P=O bond and the formation of a metal-oxygen bond. The magnitude of this shift provides a qualitative measure of the strength of the metal-ligand interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly informative. The phosphorus nucleus is highly sensitive to its electronic environment, and its chemical shift changes upon coordination to a metal center. This coordination-induced shift provides insights into the nature of the metal-ligand bond. For paramagnetic complexes, such as those with certain lanthanide ions, the NMR spectra can be broad, but still provide valuable structural information. mdpi.com

Table 2: Representative Spectroscopic Data

| Compound/Complex Type | Spectroscopic Technique | Key Observation |

| Free this compound | IR Spectroscopy | Characteristic ν(P=O) stretch. |

| Metal-Tris(4-methylphenyl)phosphine Oxide Complex | IR Spectroscopy | Red-shift of the ν(P=O) stretch. |

| Free this compound | ³¹P NMR Spectroscopy | Characteristic chemical shift. |

| Metal-Tris(4-methylphenyl)phosphine Oxide Complex | ³¹P NMR Spectroscopy | Coordination-induced shift in the ³¹P signal. |

Reactivity and Stability of Coordination Complexes

The stability of coordination complexes involving this compound is a subject of considerable interest. As a member of the triarylphosphine oxide family, its complexes exhibit properties that are influenced by both the electronic and steric nature of the ligand. Generally, phosphine oxides are known to be robust ligands, and the introduction of methyl groups on the phenyl rings can further modulate these properties.

Phosphine oxides, including tris(p-tolyl)phosphine oxide, are recognized for their ability to form stable metal complexes, which are significant in the realms of homogeneous catalysis and materials science. researchgate.net The stability of these complexes makes them useful in a variety of chemical reactions. researchgate.net The compound itself is noted for its high thermal stability. nih.gov

In the broader context of phosphine oxide ligands, they are classified as hard Lewis bases and typically coordinate to metal centers through the oxygen atom. wikipedia.org This M-O bond is a key feature of their coordination chemistry. wikipedia.org The coordination of the phosphine oxide to a metal center generally leads to a slight elongation of the P-O bond, which is consistent with the stabilization of an ionic resonance structure. wikipedia.org

Complexes formed with phosphine oxide ligands are often prepared by reacting a labile metal complex with the pre-formed phosphine oxide. wikipedia.org However, due to their nature as weak Lewis bases, phosphine oxide ligands can be readily displaced from their metal complexes by stronger bases. wikipedia.org This reactivity is a critical consideration in their application. For instance, in some catalytic processes, phosphine oxides can act as stabilizing ligands for metal catalysts, preventing their precipitation and thereby maintaining catalytic activity.

While detailed reactivity studies specifically on this compound complexes are not extensively documented in publicly available research, the general behavior of phosphine oxide complexes provides a framework for understanding their likely characteristics. For example, the reactivity of related triphenylphosphine oxide complexes has been more broadly studied. These complexes are known to be byproducts in several common organic reactions and their removal from reaction mixtures can be challenging, though methods for this have been developed. This implies a certain degree of stability in these complexes under various reaction conditions.

Catalytic Applications of Tris 4 Methylphenyl Phosphine Oxide and Its Derivatives

Catalyst Regeneration and Recycling Strategies for Phosphine (B1218219) Oxides

The formation of a thermodynamically stable phosphorus-oxygen double bond (P=O) is the driving force for many organic transformations mediated by phosphines. ru.nl However, this process generates stoichiometric amounts of phosphine oxides as byproducts, leading to poor atom economy and challenges in product purification. ru.nlresearchgate.net From both environmental and economic perspectives, particularly concerning the depletion of natural phosphorus resources, the development of efficient methods to regenerate the active phosphine catalyst from its oxide is of paramount importance. ru.nlacs.org This has led to significant research into "closing the phosphorus cycle" by developing effective regeneration and recycling strategies. acs.orgnih.gov

The primary strategy for regenerating phosphine catalysts is the reduction of the corresponding phosphine oxide byproduct back to the trivalent phosphine. Due to the high strength of the P=O bond, this reduction typically requires activation of the phosphine oxide or the use of potent reducing agents. ru.nl Two main approaches have been established: redox-neutral catalysis, which involves in situ activation of the phosphine oxide without changing the phosphorus oxidation state, and redox-driven catalysis, where the phosphine oxide is reduced back to the phosphine(III) state using a reductant. epfl.ch

Several methodologies have been developed for the reduction of tertiary phosphine oxides, which are directly applicable to tris(4-methylphenyl)phosphine oxide and its derivatives. These methods often involve activation of the P=O bond followed by reduction, or direct reduction using various reagents.

Activation-Reduction Strategies

One common approach involves the activation of the phosphine oxide with an electrophilic reagent, making the phosphorus center more susceptible to reduction. Oxalyl chloride, for instance, reacts with phosphine oxides to form a phosphonium salt intermediate, which can then be reduced. acs.orgnih.gov Hexachlorodisilane has been successfully employed as a reducing agent in a metal-free system for this purpose, achieving mild reaction conditions. acs.orgnih.gov This method is advantageous as it often results in high-purity phosphines after a simple work-up, which can then be directly used to form new transition metal catalysts. nih.gov

Direct Reduction with Silanes

Hydrosilanes are among the most common and effective reagents for the direct reduction of phosphine oxides. ru.nl The reactivity of silanes is influenced by the electrophilic nature of the silicon atom. researchgate.net Various silane-based systems have been reported, sometimes in combination with a catalyst to facilitate the deoxygenation. For example, poly(methylhydrosiloxane) (PMHS) combined with a titanium catalyst like Ti(OiPr)₄ has been shown to be effective. researchgate.net

Iodine-Catalyzed Reduction

Milder and more sustainable methods have also been developed. An iodine-catalyzed reduction of phosphine oxides using inexpensive trialkyl phosphites as the reducing agent can be performed at room temperature. chemistryviews.org This approach avoids harsh silanes and proceeds through a proposed iodophosphate intermediate that facilitates oxygen transfer from the phosphine oxide to the phosphite. chemistryviews.org

The table below summarizes various research findings on the reduction of tertiary phosphine oxides, providing a comparative overview of different regeneration strategies.

| Entry | Phosphine Oxide Substrate | Reagents and Conditions | Yield (%) | Reference |

| 1 | Triphenylphosphine (B44618) Oxide | Oxalyl chloride (1.1 equiv), Hexachlorodisilane (0.6 equiv), Toluene, 80 °C, 16 h | 98 | acs.org |

| 2 | Triphenylphosphine Oxide | Poly(methylhydrosiloxane) (PMHS) (3 equiv), Ti(OiPr)₄ (1 equiv), Toluene, 80-90 °C, 1 h | Quantitative | researchgate.net |

| 3 | Triphenylphosphine Oxide | Triethyl phosphite (2.0 equiv), I₂ (0.1 equiv), Toluene, 25 °C, 1 h | 98 | chemistryviews.org |

| 4 | Triphenylphosphine Oxide | Oxalyl chloride (1.1 equiv), Aluminum powder (0.67 equiv), 100-130 °C | 96 | ru.nl |

| 5 | (R)-BINAPO | Phenylsilane (4 equiv), Ti(OiPr)₄ (0.1 equiv), THF, 60 °C, 12 h | 95 | ru.nl |

This table is interactive and allows for sorting and filtering of data.

Advanced Research in Supramolecular Chemistry and Materials Science

Host-Guest Chemistry and Molecular Recognition with Tris(4-methylphenyl)phosphine Oxide

The electron-rich oxygen atom and the aromatic nature of the tolyl groups in this compound make it an excellent candidate for participating in host-guest chemistry and molecular recognition events. While direct studies on this compound are part of a broader research area, the principles of its interactions can be understood through the behavior of closely related phosphine (B1218219) oxides.

The formation of supramolecular assemblies is governed by a variety of non-covalent interactions. Triphenylphosphine (B44618) oxide (TPPO), a closely related analogue, is a well-documented hydrogen-bond acceptor, readily forming cocrystals with various hydrogen-bond donors. nih.gov The strength and nature of these O-H···O interactions have been extensively studied, providing a model for understanding the potential hydrogen bonding capabilities of this compound. nih.gov The methyl groups on the phenyl rings of this compound can also participate in weaker C-H···O and C-H···N interactions, which have been observed in a silver(I) complex of tris(p-tolyl)phosphine. mdpi.com

Macrocyclic structures synthesized from bis(triphenylphosphine oxide) moieties, known as oxaphosphacyclophanes, demonstrate the importance of π-π stacking and CH/π interactions in forming one-dimensional supramolecular chains and recognizing guest molecules. nih.gov In these systems, the phenyl groups can engage in stacking interactions, creating cavities that can encapsulate guest molecules. nih.gov While direct evidence for this compound is still emerging, the behavior of these related compounds suggests its potential for forming complex supramolecular structures driven by a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. The hydrophobic nature of the tolyl groups would likely play a significant role in the assembly process in aqueous environments. rsc.org

Table 1: Examples of Non-Covalent Interactions in Phosphine Oxide-Based Supramolecular Systems

| Phosphine Oxide Derivative | Interacting Species | Type of Interaction | Observed Outcome |

| Triphenylphosphine oxide | Various H-bond donors | O-H···O Hydrogen Bonding | Formation of cocrystals nih.gov |

| Tris(p-tolyl)phosphine (in a silver(I) complex) | Nitrite ligand | C-H···O and C-H···N | Consolidation of crystal packing mdpi.com |

| Bis(triphenylphosphine oxide) macrocycle | Self-assembly | CH/π and π-π stacking | Formation of 1D supramolecular chains and host-guest complexes nih.gov |

Applications in Functional Materials

The inherent properties of this compound, including its thermal stability and the reactivity of the phosphine oxide group, have led to its exploration in a variety of functional materials.

Phosphine oxides, including triaryl derivatives, have been shown to form stable adducts with hydrogen peroxide. nih.gov These adducts are formed through hydrogen bonding between the phosphine oxide oxygen and the hydrogen peroxide molecules. The formation of these adducts can help to stabilize the peroxide, making it a more manageable and soluble oxidizing agent for various chemical transformations. nih.gov

The development of organic semiconducting materials is a rapidly growing field. While direct synthesis of semiconducting nanofibers from this compound has not been extensively reported, related phosphine oxide-containing molecules have shown promise as semiconducting materials. For instance, a semiconducting small molecule incorporating phosphine oxide groups has been used as an additive and an electron transport layer in efficient and stable perovskite light-emitting devices. wikipedia.org This suggests that the incorporation of the phosphine oxide moiety can impart desirable electronic properties for semiconductor applications. The self-assembly properties of molecules like this compound could potentially be harnessed to create ordered, one-dimensional nanostructures with semiconducting behavior.

One of the most significant applications of this compound and related compounds is in the development of flame-retardant polymers. The phosphorus-containing nature of these molecules allows them to act as effective flame retardants, primarily through a condensed-phase mechanism where they promote the formation of a protective char layer upon combustion, and a gas-phase mechanism involving the release of phosphorus-containing radicals that quench the flame. researchgate.netsurrey.ac.uk

Epoxy Systems: Phosphine oxide derivatives are incorporated into epoxy resins to enhance their flame retardancy. mdpi.comsurrey.ac.uknih.gov For example, bis(4-aminophenoxy)phenyl phosphine oxide has been used as a curing agent for epoxy resins, resulting in materials with high char yields and limiting oxygen index (LOI) values. mdpi.com The incorporation of these moieties can also improve the thermal stability and hydrophobicity of the resulting epoxy composites. nih.gov

Polyurethanes: Tris(hydroxymethyl)phosphine oxide (THPO), a related compound, is widely used as a crosslinker or chain-extender in the production of flame-retardant polyurethanes. cnrs.frresearchgate.net The incorporation of phosphine oxide groups into the polyurethane backbone enhances its fire resistance. While specific data for this compound in polyurethanes is less common, the general principles of using phosphine oxides to impart flame retardancy are well-established.

Polyesters: Similar to polyurethanes, the incorporation of phosphine oxide-containing monomers into polyester (B1180765) chains can significantly improve their flame-retardant properties. Research has shown that polyesters containing phosphine oxide moieties exhibit increased char formation and reduced flammability. researchgate.net

Table 2: Flame Retardant Properties of Epoxy Resins with Phosphine Oxide Derivatives

| Polymer System | Phosphine Oxide Derivative | Phosphorus Content (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating |

| Epoxy Resin | Bis(4-aminophenoxy)phenyl phosphine oxide | Not specified | ~35 | Not specified |

| Epoxy Resin | (oxybis(4,1-phenylene))bis(phenylphosphine oxide) | 1.2 | 29.2 | V-0 |

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. While the use of this compound as a primary building block for MOFs is an area of ongoing research, phosphine-functionalized MOFs have garnered significant interest for applications in catalysis and gas storage. researchgate.netprinceton.edufrontiersin.org The phosphine oxide group can act as a coordination site for metal ions, contributing to the formation of the framework structure. The introduction of phosphine oxide functionalities into MOFs can enhance their stability and introduce specific catalytic or recognition properties. researchgate.net

Environmental Behavior and Degradation Pathways of Tris 4 Methylphenyl Phosphine Oxide

Biodegradation Studies and Mechanisms

Currently, there are no specific studies available in the public domain that investigate the biodegradation of Tris(4-methylphenyl)phosphine oxide. Safety Data Sheets for the compound explicitly state that data on its persistence and degradability are not available echemi.com. Without experimental data, the susceptibility of this compound to microbial degradation, the potential metabolic pathways, and the microorganisms capable of its breakdown remain unknown. General information on the biodegradation of organophosphorus compounds is extensive; however, the specific structure of this compound, with its three methyl-substituted phenyl groups attached to a phosphine (B1218219) oxide core, necessitates dedicated research to determine its biodegradability.

Abiotic Degradation Processes

Similar to biodegradation, there is a lack of specific data on the abiotic degradation of this compound through processes such as hydrolysis and photolysis. The stability of the carbon-phosphorus (C-P) and phosphorus-oxygen (P=O) bonds in triarylphosphine oxides suggests a general resistance to abiotic degradation under typical environmental conditions. For the closely related compound, triphenylphosphine (B44618) oxide (TPPO), studies have shown it can participate in photocatalytic reactions, but this is often in the context of promoting other chemical transformations rather than its own degradation rsc.org. The influence of the methyl groups on the phenyl rings in this compound on its reactivity towards abiotic degradation processes like hydrolysis and photolysis has not been documented.

Mobility and Fate in Environmental Compartments (e.g., Soil, Water)

The mobility and ultimate fate of this compound in environmental compartments such as soil and water are also areas lacking direct scientific investigation. A Safety Data Sheet for the compound indicates that no data is available on its mobility in soil echemi.com.

The presence of TPPO has been detected in indoor air and settled dust, indicating its potential for release into the environment from consumer and industrial products researchgate.net. Given the structural similarity, it is plausible that this compound could also be released from materials where it is used, subsequently entering various environmental compartments. However, its transport and distribution within and between these compartments have not been studied.

Data on Environmental Fate of this compound

| Parameter | Finding | Source |

| Persistence and Degradability | No data available | echemi.com |

| Bioaccumulative Potential | No data available | echemi.com |

| Mobility in Soil | No data available | echemi.com |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes and Methodologies

The synthesis of phosphine (B1218219) oxides is a mature field, but the quest for more efficient, sustainable, and selective methods continues. Future research is directed towards catalytic routes that avoid harsh reagents and minimize waste.

One promising area is the catalytic reduction of tertiary phosphine oxides to their corresponding phosphines. A notable method employs tetramethyldisiloxane (TMDS) as a mild hydride source with a titanium(IV) isopropoxide catalyst. organic-chemistry.org This approach is effective for a wide range of tertiary phosphine oxides, including triaryl derivatives, and offers a safer alternative to traditional, often pyrophoric, reducing agents. organic-chemistry.org The reaction proceeds efficiently under relatively mild conditions, and its scalability makes it attractive for industrial applications. organic-chemistry.org Further research may focus on expanding the substrate scope and catalyst efficiency of such reduction systems. organic-chemistry.org

Additionally, novel synthetic pathways for creating various phosphorus-containing cycloalkanes have been developed, which could inspire new methodologies for synthesizing functionalized phosphine oxides. rsc.org While current industrial production of some phosphine oxides involves the oxidation of phosphine derivatives, ongoing research seeks greener and more direct routes. researchgate.netresearchgate.net

Table 1: Comparison of Reduction Methods for Tertiary Phosphine Oxides

| Method | Reducing Agent | Catalyst/Activator | Key Advantages | Ref. |

| Catalytic Hydrosilylation | Tetramethyldisiloxane (TMDS) | Ti(Oi-Pr)₄ | Safer, scalable, high yield, mild conditions | organic-chemistry.org |

| Stoichiometric Reduction | LiAlH₄, NaBH₄ | None (sometimes with additives like CeCl₃) | Well-established | researchgate.net |

| Direct Reduction | Poly(methylhydrosiloxane) | Bis(4-nitrophenyl)phosphoric acid | Alternative silane-based method | researchgate.net |

Exploration of New Catalytic Systems and Mechanisms

Tris(4-methylphenyl)phosphine oxide and its derivatives are valuable as ligands or additives in catalysis. ontosight.ai Their ability to coordinate with metal centers can enhance the efficiency and selectivity of various reactions. ontosight.ai

Future exploration is focused on designing sophisticated catalytic systems where phosphine oxides play a crucial role. For example, in the field of asymmetric catalysis, phosphine oxides can act as crucial ancillary ligands. A highly effective chiral catalyst system for the enantioselective epoxidation of conjugated enones was developed using a lanthanum-chiral BINOL complex stabilized by tris(4-fluorophenyl)phosphine (B91858) oxide, a structurally related compound. nih.gov This system achieves excellent enantioselectivities (up to >99% ee), highlighting the potential of triarylphosphine oxides in stabilizing catalytically active species. nih.gov

Research is also delving into the mechanistic details of these catalytic processes. Studies on the reduction of tertiary phosphine oxides using the Ti(OiPr)4/hydrosiloxane system suggest a single electron transfer (SET) mechanism, as evidenced by ESR spectra showing the formation of Ti(III) species. researchgate.net A deeper understanding of these mechanisms will enable the rational design of more advanced and efficient catalysts.

Advanced Materials Development and Functionalization

The inherent stability and coordination properties of this compound make it a valuable building block for advanced materials. ontosight.aitcichemicals.com It is categorized as a material building block and a ligand for creating functional metal complexes. tcichemicals.com

Organophosphorus compounds, including phosphine oxides, are well-known as effective flame retardants for polymers like plastics and textiles. ontosight.ai They function by releasing phosphorus-containing radicals that interrupt the combustion process in the gas phase or by promoting char formation in the solid phase. ontosight.ai Future research will likely focus on incorporating this compound or its functionalized derivatives into new polymer backbones to create materials with enhanced thermal stability and flame retardancy. researchgate.net

Furthermore, the use of phosphine oxides in transition metal complexes opens avenues for creating novel materials with specific optical, electronic, or magnetic properties. wikipedia.org These materials could find applications in sensors, light-emitting devices, and data storage.

Integration of Theoretical Predictions and Experimental Validation

The synergy between computational modeling and experimental work is accelerating the discovery and understanding of complex chemical systems. For this compound, this integrated approach is proving invaluable.

Conformational analysis of this compound has been successfully performed using a combination of experimental techniques, such as the dipole moment method, and theoretical DFT quantum chemical calculations. deepdyve.com These studies have determined that the compound exists as a single symmetrical conformer in solution. deepdyve.com

Density functional theory (DFT) is also employed to rationalize complex experimental observations, such as variations in bond lengths in crystal structures. nih.gov In one study of a related fluorinated phosphine oxide, DFT calculations helped explain why two independent molecules in the asymmetric unit of a crystal had different P=O bond lengths, attributing the difference to subtle variations in intermolecular interactions like weak hydrogen bonding. nih.gov Future research will continue to leverage these computational tools to predict the properties of new materials and catalysts incorporating the this compound scaffold, guiding experimental efforts and reducing discovery time.

Table 2: Theoretical and Experimental Analysis of this compound and Related Compounds

| Research Area | Theoretical Method | Experimental Method | Key Findings | Ref. |

| Conformational Analysis | DFT (B3PW91/6-311++G(df,p)) | Dipole Moment Method | Exists as a single symmetrical conformer in solution. | deepdyve.com |

| Crystal Structure Analysis | DFT | X-ray Crystallography | Explained differences in P=O bond lengths based on intermolecular interactions. | nih.gov |

Bio-Organometallic Chemistry and Medicinal Applications of this compound Ligands

The field of bio-organometallic chemistry seeks to combine the unique properties of metal complexes with biological systems, often for therapeutic or diagnostic purposes. Phosphine oxide ligands are being explored in this context for their stability and ability to modulate the properties of metal centers.

This compound can serve as a ligand in the design of new metal-based drugs. wikipedia.org Phosphine oxides are considered hard Lewis bases and typically bind to hard metal ions through the oxygen atom. wikipedia.org This coordination can stabilize the metal center and influence its biological activity. Research into platinum complexes with phosphine ligands has shown that modifying the ligands can confer cytotoxic activity, even against cisplatin-resistant cancer cell lines. researchgate.net The hydrophobic and steric properties of bulky phosphine ligands can enhance cytotoxicity. researchgate.net Although much of this work has focused on phosphines, the corresponding phosphine oxides represent a logical next step for investigation, offering different solubility and stability profiles.

The development of new antitumor and antibacterial agents is a critical area of research. Metal complexes containing triaryl pnictogen derivatives (the group including phosphorus) have shown promise. deepdyve.com For example, silver metallodrugs containing such ligands have been investigated for their anticancer activity against human breast cancer cells. deepdyve.com The design of platinum complexes with phosphine-containing ligands has been a strategy to develop novel metallodrugs. researchgate.net The stability of these complexes and their interactions with biological targets like DNA and proteins are key areas of study. researchgate.net Future work could explicitly focus on synthesizing and screening metal complexes of this compound to evaluate their potential as antitumor or antibacterial therapeutics.

Host-Guest Molecular Recognition in Biological Systems

The exploration of this compound in the realm of biological host-guest chemistry is a niche yet burgeoning area of investigation. The unique structural and electronic properties of this compound make it an intriguing candidate for interacting with biological macromolecules. Its three-dimensional, propeller-like shape, arising from the three para-tolyl groups attached to the central phosphoryl moiety, provides a defined architecture for potential binding within the cavities of biological hosts such as proteins and enzymes.

While direct and extensive research on the interaction of this compound with specific biological proteins or enzymes remains in its early stages, the foundational knowledge gained from these model systems is invaluable. The data from these studies, particularly binding affinities and thermodynamic parameters, provide a predictive framework for how this compound might behave in more complex biological environments. The potential for this compound to act as a guest molecule, occupying and potentially blocking the active sites of enzymes or interfering with protein-protein interactions, underscores its promise for therapeutic and diagnostic applications.

Q & A

Q. What are the key synthetic methodologies for Tris(4-methylphenyl)phosphine Oxide, and how can purity be ensured?

this compound is typically synthesized via reactions involving selenocyanate salts and organophosphine precursors. For example, equimolar amounts of KSeCN and Tris(4-methylphenyl)phosphine are dissolved in methanol, stirred at room temperature, and slowly evaporated to yield crystalline products . Purity is confirmed using ³¹P NMR spectroscopy, where characteristic triplet signals (δ ≈ 34.60 ppm, 1Jₚ–ₛₑ ≈ 717.6 Hz) indicate successful synthesis . Solvent choice and slow evaporation are critical to avoid byproducts.

Q. How is X-ray crystallography employed to determine the molecular geometry of this compound?

Single-crystal X-ray diffraction reveals a distorted tetrahedral geometry around the phosphorus atom, with P–Se bond lengths of ~2.11 Å and cone angles of ~161° . Data collection uses diffractometers (e.g., Bruker X8 Apex II) with exposure times optimized for completeness (>99%). Refinement via SHELXL97 incorporates constraints for aromatic and methyl hydrogens, with residual electron density peaks near the Se atom indicating localized bonding effects .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ³¹P NMR : Detects phosphorus environment and coupling constants (e.g., 1Jₚ–ₛₑ = 717.6 Hz) .

- IR Spectroscopy : Identifies P=O stretching vibrations (~1150–1250 cm⁻¹) and aryl C–H bending modes.

- X-ray Diffraction : Resolves bond lengths, angles, and intermolecular interactions (e.g., C–H⋯Se contacts) .

Advanced Research Questions

Q. How can discrepancies in P=O bond lengths between crystallographic and computational studies be resolved?

Variations in P=O bond lengths (e.g., 1.48 Å vs. 1.52 Å) may arise from crystal packing effects or computational approximations. For example, tris(pentafluorophenyl)phosphine oxide exhibits two distinct P=O lengths due to differing intermolecular interactions . Hybrid methods combining density functional theory (DFT) with periodic boundary condition simulations can reconcile experimental and theoretical data by accounting for lattice forces .

Q. What strategies optimize the refinement of disordered crystal structures for bulky phosphine oxides?

Disordered aromatic or methyl groups are modeled using split positions with occupancy factors. Software like SHELXL97 applies restraints (e.g., SIMU, DELU) to maintain reasonable thermal motion and geometry . For severe disorder, omit problematic regions and refine using Hirshfeld rigid-body constraints. Validation tools (e.g., PLATON) check for overfitting .

Q. How do weak intermolecular interactions influence the supramolecular assembly of this compound?

C–H⋯Se and π-stacking interactions propagate zigzag chains along crystallographic axes. For example, in Tris(4-methylphenyl)phosphine selenide, Se atoms form bifurcated H-bonds with adjacent methyl groups, stabilizing double chains along [100]. These interactions are quantified using Hirshfeld surface analysis and topology tools (e.g., CrystalExplorer) .

Q. What are the limitations of Tolman’s cone angle for describing steric effects in bulky phosphine oxides?

Tolman’s cone angle assumes idealized ligand geometry but may underestimate steric hindrance in distorted systems. For this compound, the measured cone angle (161.1°) deviates from idealized tetrahedral symmetry due to aryl ring twisting. Molecular dynamics simulations or solid-angle calculations better capture steric profiles .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。